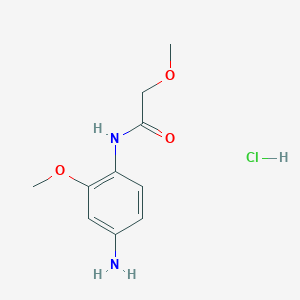
2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Descripción general
Descripción
“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” is a chemical compound with the molecular formula C8H9ClN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(1-ethoxyvinyl)pyrimidine” involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorine atom and an ethoxyvinyl group attached to the pyrimidine ring .Aplicaciones Científicas De Investigación
Synthesis of New Pyrimidine Derivatives
“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process involves a nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .
Kinase Inhibitor Scaffolds
Fused pyrimidine cores, like “2-Chloro-5-(1-ethoxyvinyl)pyrimidine”, are privileged kinase scaffolds . They are used in the synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives, which have potential as kinase inhibitors .
Synthesis of Bis (2-(pyrimidin-2-yl)ethoxy)alkanes
This compound has been used in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes . These compounds have potential applications in various fields of chemistry and biology.
Production of Fluorescent Dyes
“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” is used in the production of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye . This dye can be used in biosensors for protein assays .
Synthesis of cis- and trans-Octahydropyrrolo [2,3]pyridine Derivatives
This compound is used in the synthesis of cis- and trans-octahydropyrrolo [2,3]pyridine derivatives . These derivatives have potential applications in medicinal chemistry.
Construction of Fused Pyrimidines
“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” can be used in the construction of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines . These compounds have a wide range of applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines play a crucial role in various biological processes, including the synthesis of dna, rna, and proteins .
Pharmacokinetics
Fused pyrimidines have become ubiquitous in medicinal chemistry programs aimed at the discovery of small-molecule kinase inhibitors .
Result of Action
Pyrimidines and their derivatives have been associated with a wide range of biological activities, including antibacterial and antimicrobial activities .
Action Environment
The reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .
Propiedades
IUPAC Name |
2-chloro-5-(1-ethoxyethenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWMBZKYBXEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1-ethoxyvinyl)pyrimidine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092061.png)
![(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092069.png)
![(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092085.png)
![(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092090.png)
![(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092101.png)
![(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092102.png)
![(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092107.png)
![(3R)-1-[(2-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092110.png)
![(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092117.png)
![(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092124.png)
![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)
![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)